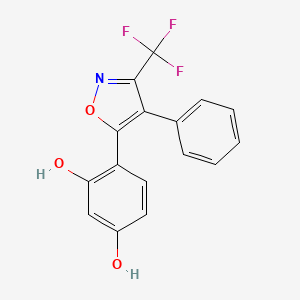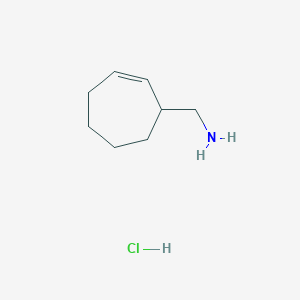![molecular formula C22H14ClNO5 B2914049 N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide CAS No. 310451-01-5](/img/structure/B2914049.png)
N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide, also known as NSC 743380, is a synthetic compound that has been synthesized and studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Mecanismo De Acción
The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide 743380 is not fully understood, but it has been proposed that it may inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which can lead to the repression of gene expression. Inhibition of HDAC activity by this compound 743380 may result in the upregulation of genes that are involved in the regulation of cell growth and differentiation, leading to its antitumor activity.
Biochemical and Physiological Effects:
This compound 743380 has been found to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity. In addition, this compound 743380 has been found to inhibit the migration and invasion of cancer cells, which may be important for preventing the spread of cancer. Furthermore, this compound 743380 has been found to have anti-angiogenic activity, which may be useful in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide 743380 has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. In addition, this compound 743380 has been found to be stable in solution, which makes it easy to handle in lab experiments. However, there are also some limitations to the use of this compound 743380 in lab experiments. For example, it has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments. Furthermore, the mechanism of action of this compound 743380 is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide 743380. One potential direction is to investigate its use in combination with other drugs for the treatment of cancer. Another potential direction is to investigate its use in the treatment of other diseases, such as inflammatory diseases. Furthermore, future research could focus on the development of analogs of this compound 743380 that have improved potency and selectivity. Finally, further investigation into the mechanism of action of this compound 743380 may provide insights into its potential therapeutic applications.
Métodos De Síntesis
N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide 743380 can be synthesized using a multi-step reaction sequence starting from 2-hydroxybenzaldehyde. The first step involves the condensation of 2-hydroxybenzaldehyde with 4-chlorophenylboronic acid in the presence of a palladium catalyst to form 4-(2-hydroxyphenyl)-4-chlorobut-3-en-2-one. This intermediate is then reacted with 4-chlorophenol in the presence of a base to form 4-(4-chlorophenoxy)chalcone. The final step involves the reaction of 4-(4-chlorophenoxy)chalcone with 7-hydroxy-2-oxochromene-3-carboxylic acid in the presence of a base to form this compound 743380.
Aplicaciones Científicas De Investigación
N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide 743380 has been studied for its potential use in scientific research. It has been found to have antitumor activity against a variety of cancer cell lines, including breast, colon, and prostate cancer. In addition, this compound 743380 has been shown to inhibit the growth of melanoma tumors in vivo. Furthermore, this compound 743380 has been found to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO5/c23-14-2-7-17(8-3-14)28-18-9-4-15(5-10-18)24-21(26)19-11-13-1-6-16(25)12-20(13)29-22(19)27/h1-12,25H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUMBMQYTAVKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2913966.png)
![[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2913967.png)
![(E)-3-[5-(3-Nitrophenyl)thiophen-2-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2913970.png)
![ethyl 2-[[2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetyl]amino]acetate](/img/structure/B2913973.png)

![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2913978.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2913981.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2913982.png)


![N-(3,5-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2913986.png)

![5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid](/img/structure/B2913989.png)